2-{[N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}-N-(prop-2-en-1-yl)benzamide
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Overview
Description
2-{[N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}-N-(prop-2-en-1-yl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a benzamide core, a chloro-methoxyphenyl group, and a methylsulfonyl alanyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}-N-(prop-2-en-1-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the chloro-methoxyphenyl derivative, followed by the introduction of the methylsulfonyl alanyl group. The final step involves the coupling of the intermediate with the benzamide core under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
2-{[N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}-N-(prop-2-en-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperature, pressure, and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-{[N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}-N-(prop-2-en-1-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}-N-(prop-2-en-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- **2-{[N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}-N-(prop-2-en-1-yl)benzamide shares similarities with other benzamide derivatives, such as N-(5-chloro-2-methoxyphenyl)-N-methylsulfonylbenzamide and N-(prop-2-en-1-yl)-N-(5-chloro-2-methoxyphenyl)benzamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H24ClN3O5S |
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Molecular Weight |
466.0 g/mol |
IUPAC Name |
2-[2-(5-chloro-2-methoxy-N-methylsulfonylanilino)propanoylamino]-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C21H24ClN3O5S/c1-5-12-23-21(27)16-8-6-7-9-17(16)24-20(26)14(2)25(31(4,28)29)18-13-15(22)10-11-19(18)30-3/h5-11,13-14H,1,12H2,2-4H3,(H,23,27)(H,24,26) |
InChI Key |
GNRXMAQOWUDJDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)NCC=C)N(C2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C |
Origin of Product |
United States |
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